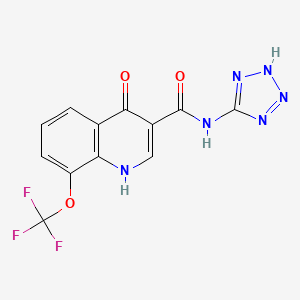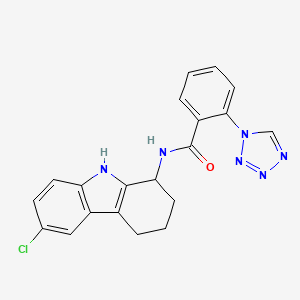![molecular formula C20H16N4O2 B11005638 4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11005638.png)
4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a pyridine ring and a methoxy-substituted benzamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Methoxy Substitution: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzoyl chloride reacts with the amine group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.
Biological Research: The compound can be used as a tool to study biological pathways and molecular targets, particularly those involving the benzimidazole and pyridine moieties.
Pharmacology: The compound’s interactions with specific receptors and enzymes can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with GABA receptors in the brain, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide Derivatives: These compounds share a similar structure and have been studied for their anticancer and antimicrobial activities.
Substituted Benzimidazoles: These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group, in particular, may enhance its pharmacokinetic properties and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-26-16-7-4-13(5-8-16)20(25)22-15-6-9-17-18(11-15)24-19(23-17)14-3-2-10-21-12-14/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
DWGDDPNRIMKCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11005561.png)
![ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11005566.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11005577.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B11005581.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11005589.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11005595.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11005596.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea](/img/structure/B11005601.png)



![Methyl 2-[(11AS)-5-(3-chlorophenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11005613.png)
![4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11005625.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11005632.png)
